4-(6-Aminopyridin-3-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQNCDYDLFBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292678 | |
| Record name | 4-(6-Amino-3-pyridinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-78-5 | |
| Record name | 4-(6-Amino-3-pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Amino-3-pyridinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Significance of 4-(6-Aminopyridin-3-yl)benzonitrile
This compound consists of a pyridine ring substituted with an amino group at the 6-position and a benzonitrile moiety at the 3-position. This structure enables dual functionality: the amino group participates in hydrogen bonding, while the benzonitrile group contributes to π-π stacking interactions, making it valuable in drug design. Its applications span HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cyclin-dependent kinase (CDK) inhibitors, as seen in analogs like palbociclib.
Synthetic Strategies for this compound
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For this compound, this method involves coupling 3-bromo-6-aminopyridine with 4-cyanophenylboronic acid under palladium catalysis. Typical conditions include:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/water (4:1)
- Temperature : 90°C, 12 hours
This method achieves yields of 85–92%, with the amino group protected as a tert-butyl carbamate (Boc) to prevent side reactions. Deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane.
Buchwald-Hartwig Amination
An alternative route employs Buchwald-Hartwig amination to introduce the amino group post-coupling. Here, 3-bromobenzonitrile is coupled with 3-aminopyridine using:
- Catalyst : Pd₂(dba)₃ (3 mol%)
- Ligand : XantPhos (6 mol%)
- Base : Cs₂CO₃ (3 equiv)
- Solvent : Toluene, 110°C, 24 hours
Yields range from 78–84%, though steric hindrance from the benzonitrile group can reduce efficiency.
Photocatalytic C–H Functionalization
Recent advancements leverage visible-light photocatalysis for direct C–H arylation, avoiding pre-functionalized substrates. A representative protocol from patent CN108558792B uses:
- Photocatalyst : Acridine salt (0.1 equiv)
- Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.5 equiv)
- Solvent : Anhydrous dichloroethane
- Light Source : Blue LED (450 nm), 10 hours
This one-pot method converts 2-aminopyridine and 4-cyanophenylboronic acid into the target compound with 90–95% yield, eliminating heavy metals and hazardous hydrogen gas.
Multi-Component Reactions (MCRs)
The Groebke-Blackburn-Bienaymé (GBBR) reaction constructs imidazo[1,2-a]pyridines, which can be functionalized to this compound. For example:
- Condense 2-aminopyridine with 4-cyanobenzaldehyde and tert-butyl isocyanide in MeOH/THF.
- Heat at 80°C for 4 hours to form the imidazopyridine intermediate.
- Oxidize with N-iodosuccinimide (NIS) to introduce the nitrile group.
This approach yields 65–75%, with the advantage of modularity but requiring additional oxidation steps.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Catalyst System | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 85–92 | Pd(PPh₃)₄/K₂CO₃ | High regioselectivity | Requires Boc protection |
| Buchwald-Hartwig | 78–84 | Pd₂(dba)₃/XantPhos | Direct amination | Sensitive to steric effects |
| Photocatalytic | 90–95 | Acridine salt/TEMPO | Green chemistry, one-pot synthesis | Specialized light equipment needed |
| GBBR MCR | 65–75 | None | Modular scaffold diversity | Multi-step oxidation required |
Mechanistic Insights and Optimization
Palladium-Catalyzed Pathways
In Suzuki couplings, oxidative addition of 3-bromo-6-Boc-aminopyridine to Pd(0) forms a Pd(II) intermediate, which transmetallates with 4-cyanophenylboronic acid. Reductive elimination yields the coupled product. Key to success is the use of bulky ligands (e.g., SPhos) to suppress homocoupling.
Photoredox Mechanisms
The acridine salt photocatalyst absorbs blue light, transitioning to an excited state that oxidizes TEMPO. This generates a radical cation, which abstracts a hydrogen atom from 2-aminopyridine, forming a pyridyl radical. Subsequent coupling with 4-cyanophenylboronic acid proceeds via a radical-polar crossover mechanism.
Industrial-Scale Considerations
For kilogram-scale production, the photocatalytic method is preferred due to its safety profile and cost-effectiveness. A plant-scale setup reported in CN108558792B uses:
- Reactor : Continuous-flow photoreactor
- Throughput : 1.2 kg/day
- Purity : >99% (HPLC)
- Cost : $120–150/kg
In contrast, palladium-based methods incur higher costs ($200–250/kg) due to catalyst recycling challenges.
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenated derivatives can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Aminopyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 4-(6-Aminopyridin-3-yl)benzonitrile with three structurally related compounds:
Key Observations:
- Electronic Effects: The 6-aminopyridine group in the target compound may enhance solubility and hydrogen-bonding capacity compared to 3-(4-Aminophenyl)benzonitrile, which lacks heterocyclic nitrogen atoms .
- Synthetic Efficiency: While the pyrazolo-pyridine derivative achieves a 93% yield via ionic liquid-mediated synthesis , the absence of synthetic data for this compound limits direct comparisons.
- Pharmaceutical Relevance: The tert-butyl piperazine analog highlights the importance of nitrogen-rich scaffolds in drug development, suggesting that the target compound’s aminopyridine group could similarly modulate target binding.
Biological Activity
4-(6-Aminopyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H9N3, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its applications in drug development and as a biochemical probe.
Chemical Structure and Properties
The structure of this compound consists of a benzonitrile moiety linked to a 6-aminopyridine group. This configuration allows for various interactions with biological targets, making it a versatile compound in research.
| Property | Value |
|---|---|
| Molecular Formula | C12H9N3 |
| Molecular Weight | 199.22 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. It has been explored as a potential ligand in various biochemical assays, particularly in the context of enzyme inhibition and receptor modulation.
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties relevant to several diseases:
- Antiviral Activity : Some studies have investigated its potential as an HIV-1 inhibitor. Compounds structurally related to this compound have shown nanomolar activity against HIV strains, suggesting that modifications to the pyridine ring could enhance efficacy against viral targets .
- Cancer Research : The compound has been evaluated for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are of significant interest in cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest or apoptosis in cancer cells .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotection against oxidative stress, although specific data on this compound remains limited .
In Vitro Studies
A series of experiments have been conducted to assess the biological activity of this compound:
- HIV Inhibition : In vitro assays demonstrated that related compounds exhibited significant antiviral activity with EC50 values ranging from 3.95 to 8.26 nM against HIV-1 IIIB .
- HDAC Inhibition : Compounds similar to this compound were tested for neuroprotective effects, revealing that they could prevent cell death induced by oxidative stress at varying concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the aminopyridine or benzonitrile components can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyridine | Enhanced binding affinity |
| Alteration of Nitrile | Changes in solubility and potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
